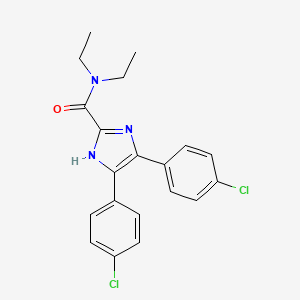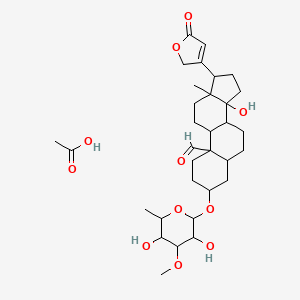
Acetylperuvoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetylperuvoside is a cardiac glycoside derived from the plant Cascabela thevetioides. It is known for its potent biological activities, particularly in the treatment of heart conditions. This compound is a derivative of peruvoside, which is also a well-known cardiac glycoside.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetylperuvoside typically involves the acetylation of peruvoside. Peruvoside can be extracted from the seeds of Cascabela thevetioides through a series of steps including fermentation, extraction, and chromatography . The acetylation process involves reacting peruvoside with acetic anhydride in the presence of an acid catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The seeds of Cascabela thevetioides are fermented to release glycosides, which are then extracted and purified using chromatography. The purified peruvoside is then acetylated to produce this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Acetylperuvoside undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized derivatives with additional oxygen-containing functional groups, while reduction can yield reduced derivatives with fewer oxygen-containing functional groups.
Applications De Recherche Scientifique
Acetylperuvoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the chemistry of cardiac glycosides.
Biology: It is used in biological studies to understand its effects on cellular processes.
Medicine: this compound is studied for its potential therapeutic effects in treating heart conditions and other diseases.
Industry: It is used in the pharmaceutical industry for the development of new cardiac drugs
Mécanisme D'action
Acetylperuvoside exerts its effects by inhibiting the sodium-potassium ATPase enzyme. This inhibition leads to an increase in intracellular sodium levels, which in turn increases intracellular calcium levels through the sodium-calcium exchanger. The increased calcium levels enhance cardiac contractility, making this compound effective in treating heart failure .
Comparaison Avec Des Composés Similaires
Acetylperuvoside is similar to other cardiac glycosides such as digoxin and digitoxin. it has unique properties that make it distinct:
Digoxin: Like this compound, digoxin inhibits the sodium-potassium ATPase enzyme, but it has a different chemical structure and pharmacokinetic profile.
Digitoxin: Digitoxin also inhibits the sodium-potassium ATPase enzyme, but it has a longer half-life compared to this compound.
Similar compounds include:
- Peruvoside
- Thevetin A
- Thevetin B
- Acetylthevetin A
- Acetylthevetin B
- Acetylthevetin C .
This compound’s unique acetyl group distinguishes it from other cardiac glycosides, potentially offering different pharmacological properties and therapeutic benefits.
Propriétés
Numéro CAS |
117742-04-8 |
|---|---|
Formule moléculaire |
C32H48O11 |
Poids moléculaire |
608.7 g/mol |
Nom IUPAC |
acetic acid;3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C30H44O9.C2H4O2/c1-16-24(33)26(36-3)25(34)27(38-16)39-19-6-10-29(15-31)18(13-19)4-5-22-21(29)7-9-28(2)20(8-11-30(22,28)35)17-12-23(32)37-14-17;1-2(3)4/h12,15-16,18-22,24-27,33-35H,4-11,13-14H2,1-3H3;1H3,(H,3,4) |
Clé InChI |
AEUATSCGBUXTAP-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C=O)O)OC)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


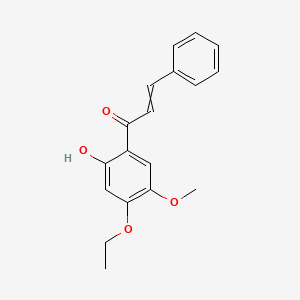
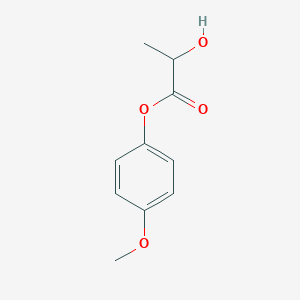

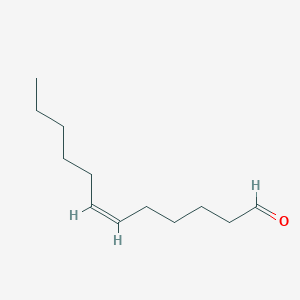

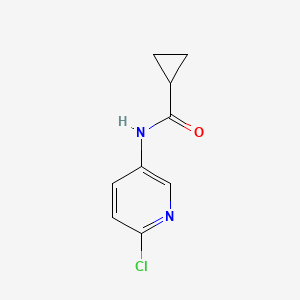

![{[2-(Furan-2-yl)propan-2-yl]oxy}(trimethyl)silane](/img/structure/B14290844.png)


![1,2-Dibromo-4,5-bis[(dodecylsulfanyl)methyl]benzene](/img/structure/B14290867.png)


